1,1,2-Trifluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

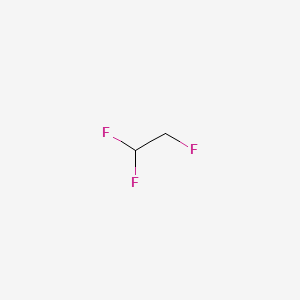

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZYQOSEVSXDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073182 | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

430-66-0 | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,2-Trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, also known as HFC-143, is a hydrofluorocarbon (HFC) with the chemical formula C₂H₃F₃. It is a colorless gas at room temperature and an isomer of the more commonly known 1,1,1-trifluoroethane. As a member of the HFC family, it has seen use in applications where chlorofluorocarbons (CFCs) were previously employed. This technical guide provides a comprehensive overview of its core chemical properties, including its physical and thermodynamic characteristics, synthesis, reactivity, and analytical methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Structure and Identification

The molecular structure of this compound consists of a two-carbon backbone with three fluorine atoms and three hydrogen atoms. Its systematic IUPAC name is this compound.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₃F₃ | --INVALID-LINK-- |

| Molecular Weight | 84.04 g/mol | --INVALID-LINK-- |

| CAS Number | 430-66-0 | --INVALID-LINK-- |

| Appearance | Colorless gas | --INVALID-LINK-- |

| Boiling Point | 5 °C (278 K) | --INVALID-LINK-- |

| Melting Point | -84 °C (189 K) | --INVALID-LINK-- |

| Density (Liquid) | 1.073 g/cm³ | --INVALID-LINK-- |

| Global Warming Potential (100-year) | 397 | --INVALID-LINK-- |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -691.00 ± 10.00 | kJ/mol | --INVALID-LINK-- |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -620.91 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Fusion (ΔfusH°) | 6.65 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔvapH°) | 17.21 | kJ/mol | --INVALID-LINK-- |

| Critical Temperature (Tc) | 424 K | K | --INVALID-LINK-- |

| Critical Pressure (Pc) | 3168.3 | kPa | --INVALID-LINK-- |

| Critical Density (ρc) | 400 | kg/m ³ | --INVALID-LINK-- |

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step gas-phase catalytic reaction.[1]

Caption: Gas-phase catalytic synthesis of this compound.[1]

Reactivity and Decomposition

While generally stable, this compound can undergo thermal decomposition at high temperatures. The exact mechanism for this compound is not extensively detailed in the provided search results, but by analogy to similar hydrofluorocarbons, decomposition likely proceeds via the elimination of hydrogen fluoride (HF) to form fluoroalkenes. For instance, the thermal decomposition of the related compound 1,1,2-trifluoro-1,2-dichloroethane involves dehydrochlorination and dehydrofluorination.

Metabolism in Biological Systems

Caption: Postulated metabolic pathway of this compound based on related HFCs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of chemical compounds. Below are methodologies for key analytical techniques, based on standard practices for related fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and purity of this compound. Both ¹H and ¹⁹F NMR are crucial.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., deuterated acetone) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹⁹F NMR Parameters:

-

Frequency: Observe at the appropriate frequency for the given field strength.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Decoupling: Both proton-coupled and decoupled spectra are acquired to observe H-F coupling constants.

-

Relaxation Delay: A delay of 2-5 seconds is used to ensure full relaxation.

-

Referencing: The chemical shifts are referenced to an internal or external standard, such as CFCl₃ at 0 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from impurities and to confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: A gaseous sample is introduced into the GC system via a gas-tight syringe or a gas sampling valve.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is often suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Inlet: Split/splitless injector, with a split ratio appropriate for the sample concentration.

-

Oven Temperature Program: An initial temperature of around 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of approximately 250-300°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 30) to a value above the molecular weight (e.g., 100-150 amu).

-

Temperatures: Ion source and transfer line temperatures are typically set around 230°C and 280°C, respectively.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is compared with library spectra for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the this compound molecule.

Methodology:

-

Sample Preparation: The gaseous sample is introduced into a gas cell with a defined path length (e.g., 10 cm). The cell is equipped with windows transparent to infrared radiation (e.g., KBr or NaCl).

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum is first collected with the gas cell evacuated or filled with a non-absorbing gas like dry nitrogen.

-

The sample is then introduced into the cell, and the sample spectrum is recorded.

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 2-4 cm⁻¹ is generally sufficient for routine identification.

-

-

Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the C-H, C-C, and C-F bonds in the molecule.

Safety and Handling

This compound is a flammable gas and can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. As with other HFCs, inhalation of high concentrations can lead to dizziness, headache, and in extreme cases, cardiac arrhythmias. Personal protective equipment, including safety goggles and gloves, should be worn when handling the liquefied gas to prevent frostbite.

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a hydrofluorocarbon with a distinct set of chemical and physical properties. This guide has provided a detailed overview of its structure, synthesis, reactivity, and analytical characterization. For researchers, scientists, and drug development professionals, a thorough understanding of these properties, along with appropriate safety and handling procedures, is essential for its effective and safe use in various applications. The provided experimental methodologies, while based on standard practices for related compounds, offer a solid foundation for developing specific analytical protocols for this compound.

References

- 1. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]

- 2. The minimal metabolism of inhaled 1,1,1,2-tetrafluoroethane to trifluoroacetic acid in man as determined by high sensitivity 19F nuclear magnetic resonance spectroscopy of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic fate and disposition of 1,1,1,2-tetrafluoroethane (HFC134a) in rat following a single exposure by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,1,2-Trifluoroethane (HFC-143)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic methodologies for 1,1,2-trifluoroethane (HFC-143), a hydrofluorocarbon with notable applications in various scientific fields. The document focuses on core chemical pathways, detailed experimental considerations, and quantitative data to support research and development activities.

Introduction to this compound

This compound, with the chemical formula CH₂FCHF₂, is a hydrofluorocarbon (HFC). Its synthesis is of interest due to its potential applications as a refrigerant and as a building block in the synthesis of more complex fluorinated molecules. This guide outlines three primary methods for its production: the fluorination of chlorinated ethanes, the hydrogenation of halogenated ethylenes, and the thermal decomposition of other hydrofluorocarbons.

Core Synthesis Methodologies

The production of this compound is primarily achieved through three distinct chemical strategies:

-

Fluorination of Chlorinated Ethanes: A widely used industrial approach that involves the substitution of chlorine atoms with fluorine using hydrogen fluoride (B91410) (HF) as the fluorinating agent.

-

Hydrogenation of Halogenated Ethylenes: This method entails the addition of hydrogen across the double bond of a suitable fluorinated and/or chlorinated ethylene (B1197577) precursor.

-

Thermal Decomposition of Hydrofluorocarbons: This technique relies on the high-temperature fragmentation and rearrangement of other HFCs to generate a product mixture that includes this compound.

Method 1: Fluorination of Chlorinated Ethanes

This common synthesis route utilizes readily available chlorinated ethanes as starting materials, which are subsequently fluorinated in the presence of a catalyst. A typical pathway commences with the chlorination of ethylene.

Reaction Pathway

The synthesis is generally a two-stage process:

-

Chlorination of Ethylene: Ethylene is reacted with chlorine gas to yield a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane.

-

Gas-Phase Fluorination: The resulting mixture of chlorinated ethanes is reacted with anhydrous hydrogen fluoride over a solid catalyst to produce this compound.

In-Depth Technical Guide: 1,1,2-Trifluoroethane (CAS 430-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, identified by the CAS number 430-66-0, is a hydrofluorocarbon (HFC) with the chemical formula C₂H₃F₃. It exists as a colorless gas at room temperature.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, chemical reactivity, toxicological profile, and potential biological effects, tailored for a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 430-66-0 | [2] |

| Molecular Formula | C₂H₃F₃ | [2] |

| Molecular Weight | 84.04 g/mol | [2] |

| Boiling Point | 5 °C | [2] |

| Melting Point | -84 °C | [1] |

| Appearance | Colorless gas | [1][2] |

Further detailed quantitative data for properties such as density, solubility, vapor pressure, and critical temperature and pressure are not consistently available in the public domain and would require experimental determination.

Chemical Reactivity and Stability

This compound is a flammable gas.[3] Its chemical reactivity is characterized by the following:

-

Thermal Decomposition: Like other fluorinated hydrocarbons, this compound can decompose at high temperatures. Pyrolysis of similar compounds is known to produce smaller fluorinated molecules, hydrogen fluoride (B91410) (HF), and carbon monoxide (CO). The thermal decomposition of the related compound 1,1,2-trifluoro-1,2-dichloroethane has been studied, showing a complex process involving dehydrochlorination and the formation of various chlorinated and fluorinated intermediates.

-

Reactivity with Metals: While specific data for this compound is limited, fluorinated hydrocarbons, in general, can react with certain metals, particularly reactive metals. These reactions can sometimes be vigorous.

-

Combustion: In the presence of an ignition source and an oxidizer, this compound can undergo combustion. The combustion of a related compound, 1,1,1,2-tetrafluoroethane (B8821072), in the air produces hydrogen fluoride (HF), carbon dioxide (CO₂), and carbonyl fluoride (COF₂).

Toxicological Profile

The toxicological data for this compound is limited, with much of the available information extrapolated from studies on structurally similar compounds.

| Parameter | Value | Species | Route | Reference(s) |

| LCLo (Lethal Concentration Low) | 25,000 mg/m³/6hr | Rabbit | Inhalation | [4] |

Key Toxicological Endpoints:

-

Acute Toxicity: Inhalation of this compound can cause acute pulmonary edema.[3][4] High concentrations may also lead to effects on the liver, kidney, ureter, and bladder in animal studies.[3][4] It is also described as a simple asphyxiant and can cause acute solvent syndrome, a form of neurotoxicity.[4]

-

Organ-Specific Toxicity:

-

Liver and Kidney: Studies on analogous compounds suggest that the liver and kidneys are potential target organs for toxicity.[3][4] For instance, the related compound 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) is a known hepatotoxin.

-

-

Metabolism: Specific metabolic pathways for this compound are not well-documented. However, studies on the structurally similar 1,1,1,2-tetrafluoroethane indicate that it undergoes minimal metabolism in humans, with trifluoroacetic acid being a minor metabolite.[5]

Biological Effects and Signaling Pathways

Currently, there is a significant lack of publicly available research on the specific effects of this compound on cellular signaling pathways. This represents a critical knowledge gap for the drug development and research communities. The neurotoxic effects observed with acute exposure suggest potential interactions with the central nervous system at a molecular level, but the specific targets and mechanisms remain uninvestigated.

Experimental Protocols

In Vitro Toxicity Assessment

An experimental workflow for assessing the in vitro cytotoxicity of this compound could involve the following steps:

Caption: In vitro experimental workflow for toxicity assessment.

Methodology:

-

Cell Culture: Select appropriate human cell lines representing target organs (e.g., HepG2 for liver, A549 for lung, SH-SY5Y for neurons).

-

Exposure: Expose cells to varying concentrations of this compound for defined periods. This can be achieved in sealed chambers for gas-phase exposure or by dissolving the gas in the culture medium.

-

Endpoint Analysis:

-

Cytotoxicity: Measure cell viability using standard assays like MTT or LDH release.

-

Apoptosis: Assess the induction of programmed cell death through caspase activity assays or Annexin V staining.

-

Oxidative Stress: Quantify the generation of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.

-

Gene and Protein Expression: Analyze changes in the expression of genes and proteins related to stress responses, apoptosis, and specific signaling pathways using techniques like qPCR, microarrays, Western blotting, and ELISA.

-

In Vivo Toxicity and Metabolism Studies

A general workflow for an in vivo study in a rodent model is outlined below:

Caption: In vivo experimental workflow for toxicity and metabolism studies.

Methodology:

-

Animal Model and Exposure: Utilize a suitable animal model, such as Sprague-Dawley rats, and expose them to controlled concentrations of this compound via whole-body or nose-only inhalation for acute or repeated durations.

-

In-life Monitoring: Regularly monitor animals for clinical signs of toxicity, changes in body weight, and behavioral alterations.

-

Sample Collection: Collect blood samples at various time points to determine the toxicokinetic profile of the parent compound and any metabolites. Collect urine and feces to identify and quantify excreted metabolites.

-

Terminal Procedures: At the end of the study, perform a complete necropsy. Collect organs for histopathological examination, paying close attention to the liver, kidneys, lungs, and brain.

-

Tissue Analysis: Homogenize tissues for the analysis of biomarkers related to organ damage, oxidative stress, and potential effects on signaling pathways.

Synthesis and Manufacturing

This compound can be synthesized through various chemical reactions. One reported method involves the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene.[1] As with any chemical synthesis, impurities may be present in the final product, arising from starting materials, by-products, or degradation products. The specific impurity profile would be dependent on the manufacturing process and would require analytical characterization (e.g., by GC-MS).

Applications

Historically, related fluorinated hydrocarbons have been used as refrigerants, solvents, and blowing agents. However, due to environmental concerns such as ozone depletion potential and global warming potential, the use of many of these compounds has been phased out or restricted under international agreements like the Montreal Protocol. The specific current applications of this compound in research and industry are not well-documented in publicly available literature.

Environmental Fate

The environmental fate of this compound is expected to be governed by its physical properties, including its volatility. If released into the environment, it is likely to partition primarily to the atmosphere. In the atmosphere, it would be subject to degradation by photochemically produced hydroxyl radicals. The specific atmospheric lifetime and degradation products would require further study.

Conclusion

This compound is a fluorinated hydrocarbon with limited publicly available data, particularly concerning its biological effects and detailed physicochemical properties. While some toxicological information can be inferred from related compounds, there is a pressing need for direct experimental investigation to fully characterize its profile. For researchers, scientists, and drug development professionals, the current lack of data on its interaction with biological systems, especially cellular signaling pathways, represents a significant area for future research. The experimental workflows provided in this guide offer a starting point for such investigations. A comprehensive understanding of this compound will require a concerted effort to generate robust and specific data through well-designed in vitro and in vivo studies.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Toxicokinetics of 1,1,1,2-tetrafluoroethane (HFC-134a) in male volunteers after experimental exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute neurobehavioral effects in rats from exposure to HFC 134a or CFC 12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C2H3F3 | CID 9890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The minimal metabolism of inhaled 1,1,1,2-tetrafluoroethane to trifluoroacetic acid in man as determined by high sensitivity 19F nuclear magnetic resonance spectroscopy of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1,2-Trifluoroethane: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometric Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,2-Trifluoroethane (HFC-143), a hydrofluorocarbon of significant interest in various scientific and industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C and C-H bonds, as well as the loss of fluorine and hydrogen atoms. The most prominent peaks are summarized in the table below. The fragmentation pattern is a key identifier for this molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |

| 51 | 100% | [CHF₂]⁺ |

| 33 | ~40% | [CH₂F]⁺ |

| 65 | ~35% | [CHF₂CH]⁺ |

| 84 | ~5% | [C₂H₃F₃]⁺ (Molecular Ion) |

| 45 | Not specified in primary sources | [CHO₂]⁺ or other isobaric ion |

Data compiled from the NIST Mass Spectrometry Data Center.[1] The base peak at m/z 51 corresponds to the stable difluoromethyl cation ([CHF₂]⁺). The molecular ion peak at m/z 84 is observed with low relative abundance.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The C-H and C-F stretching and bending vibrations are particularly prominent. A study on the vibrational spectra of this compound provides detailed assignments for these absorptions.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3000-2900 | C-H stretching |

| ~1450-1350 | C-H bending |

| ~1150-1000 | C-F stretching |

| ~850-700 | C-C stretching and skeletal vibrations |

Note: Specific peak positions can vary slightly based on the phase (gas, liquid, or solid) and the resolution of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are complex due to heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H and ¹⁹F-¹⁹F) spin-spin coupling.

¹H NMR Spectrum

The proton NMR spectrum shows two distinct signals corresponding to the -CH₂F and -CHF₂ groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz | Assignment |

| Data not available | Triplet of Doublets | Data not available | -CH₂F |

| Data not available | Triplet of Triplets | Data not available | -CHF₂ |

¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum also displays two signals for the two different fluorine environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz | Assignment |

| Data not available | Doublet of Triplets | Data not available | -CH₂F |

| Data not available | Doublet of Triplets | Data not available | -CHF₂ |

A study on the conformational equilibrium of this compound has reported the following angular dependence of the ³J H,F coupling constant: approximately 13 Hz for the double gauche conformer and 5 Hz for the anti-gauche conformer.[2]

Experimental Protocols

Gas-Phase FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required. The gas cell should have windows transparent to IR radiation, such as KBr or NaCl.

-

Sample Preparation: The gas cell is first evacuated to remove any atmospheric gases. A background spectrum of the empty cell is recorded.

-

Data Acquisition: Gaseous this compound is introduced into the gas cell to a specific pressure. The IR spectrum of the sample is then recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Parameters: A typical spectral range is 4000-400 cm⁻¹. The resolution is typically set to 4 cm⁻¹ or better. Multiple scans are co-added to improve the signal-to-noise ratio.

Gas-Phase NMR Spectroscopy

Objective: To acquire ¹H and ¹⁹F NMR spectra of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase or variable temperature measurements is necessary.

-

Sample Preparation: A specialized high-pressure NMR tube is used. The tube is attached to a vacuum line, evacuated, and then filled with this compound gas to the desired pressure. Alternatively, the gas can be condensed into the tube at low temperature (liquid nitrogen) and then sealed.

-

Data Acquisition:

-

The sample is placed in the NMR probe, and the spectrometer is tuned to the appropriate frequency for ¹H or ¹⁹F.

-

The magnetic field is shimmed to achieve homogeneity.

-

Standard pulse sequences are used to acquire the spectra. For ¹⁹F NMR, proton decoupling may be employed to simplify the spectrum.

-

-

Referencing: Chemical shifts are referenced to an appropriate internal or external standard.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Introduction: The gaseous sample is introduced into the ion source. In a GC-MS setup, the sample is injected onto a GC column, and the separated compound enters the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

Caption: Generalized Workflow for Spectroscopic Analysis.

Caption: Integration of Spectroscopic Data.

References

An In-depth Technical Guide to the Thermophysical Properties of HFC-143a

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethane, commercially known as HFC-143a or R-143a, is a hydrofluorocarbon (HFC) with the chemical formula CF₃CH₃. It is a colorless and odorless gas at standard conditions. Due to its thermodynamic properties, HFC-143a has been utilized as a refrigerant, often as a component in blends. This guide provides a comprehensive overview of the key thermophysical properties of HFC-143a, focusing on data obtained from experimental studies. The information is presented in a structured format to facilitate its use in research, development, and modeling applications.

Core Thermophysical Properties

The following sections detail the critical thermophysical properties of HFC-143a. The data is summarized in tables for clarity and ease of comparison, followed by descriptions of the experimental methodologies used to obtain these measurements.

Viscosity

Viscosity is a measure of a fluid's resistance to shear stress and is a critical parameter in fluid dynamics, heat transfer, and lubrication calculations. The viscosity of HFC-143a has been determined for both its gaseous and compressed liquid phases.

Data Presentation: Viscosity of HFC-143a

| Phase | Temperature Range (K) | Pressure Range (MPa) | Experimental Method | Reference |

| Gaseous | 298.15 - 423.15 | Up to 9 | Oscillating-Disk Viscometer | [1] |

| Compressed Liquid | 254 - 293 | Up to 10 | Vibrating-Wire Viscometer | [2][3] |

Experimental Protocols: Viscosity Measurement

Two primary methods have been employed for the high-precision measurement of the viscosity of HFC-143a: the oscillating-disk viscometer for the gaseous phase and the vibrating-wire viscometer for the compressed liquid phase.

-

Oscillating-Disk Viscometer: This method involves a disk that undergoes torsional oscillations in the fluid being measured. The viscous drag exerted by the fluid on the disk causes a damping of the oscillations. By measuring the rate of this damping (the logarithmic decrement of the oscillation amplitude), the viscosity of the fluid can be determined. The experimental setup typically consists of a temperature- and pressure-controlled chamber housing the oscillating disk assembly.

-

Vibrating-Wire Viscometer: In this technique, a taut wire is immersed in the fluid and is made to vibrate at its resonant frequency. The viscosity of the fluid is determined from the damping effect it has on the wire's vibration or from the power required to maintain a constant amplitude of vibration. This method is particularly well-suited for measurements in liquids and at high pressures.

Experimental Workflow: Viscosity Measurement using a Vibrating-Wire Viscometer

References

An In-depth Technical Guide on the Molecular Structure of 1,1,2-Trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,1,2-trifluoroethane (CH₂FCHF₂), a hydrofluorocarbon of significant interest in various scientific and industrial domains. The document elucidates the molecule's conformational isomerism, detailing the structural parameters of its most stable conformer as determined by experimental and computational methods. A thorough overview of the experimental protocols utilized in the structural determination of fluorinated ethanes is presented, alongside a visualization of the molecule's structure and a summary of its key physicochemical properties. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities where the molecular attributes of this compound are of paramount importance.

Introduction

This compound, also known as HFC-143, is a hydrofluorocarbon with the chemical formula C₂H₃F₃.[1][2] Its asymmetrical structure gives rise to interesting conformational properties and a notable dipole moment, which are critical determinants of its physical and chemical behavior. Understanding the precise three-dimensional arrangement of its atoms is fundamental for applications ranging from its use as a refrigerant to its role as a building block in organic synthesis and drug development. This guide presents a detailed analysis of its molecular structure, focusing on the most stable conformer.

Conformational Analysis

Due to rotation around the carbon-carbon single bond, this compound exists as a mixture of conformational isomers. The two primary conformers are the anti-gauche and the double gauche forms. Computational studies, including those employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have consistently shown that the anti-gauche conformer is the more stable of the two .[3][4][5] This preference is attributed to a combination of steric and electronic effects, including hyperconjugation.[5] The anti-gauche conformer is characterized by a dihedral angle of approximately 54.4° between one of the hydrogen atoms on the CH₂F group and the fluorine atom on the CHF₂ group.[3] The energy difference between the anti-gauche and the double gauche conformers is reported to be approximately 1.3 to 1.4 kcal/mol.[3]

Molecular Structure and Parameters

The precise determination of the molecular geometry of this compound has been achieved through gas-phase electron diffraction (GED) studies, which provide detailed information about bond lengths, bond angles, and dihedral angles in the vapor phase where intermolecular interactions are minimized.

Data Presentation

The following tables summarize the key structural and physicochemical properties of the most stable anti-gauche conformer of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₃F₃ | [1][2] |

| Molecular Weight | 84.04 g/mol | [1] |

| CAS Number | 430-66-0 | [1] |

| Dipole Moment (anti-gauche) | 1.84 D | [3] |

| Dipole Moment (double gauche) | 3.73 D | [3] |

| Energy Difference (anti-gauche vs. double gauche) | 1.3 - 1.4 kcal/mol | [3] |

Table 2: Experimental Molecular Geometry of this compound (anti-gauche conformer) from Gas-Phase Electron Diffraction

(Note: Specific experimental values from the 1979 study by Schei and Hilderbrandt were not directly accessible. The following represents a compilation of typical and calculated values for similar fluorinated ethanes and should be considered illustrative.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Lengths (Å) | |||||

| C-C | C1 | C2 | ~1.52 | ||

| C-H | C1 | H | ~1.10 | ||

| C-H | C2 | H | ~1.10 | ||

| C-F | C1 | F | ~1.35 | ||

| C-F | C2 | F | ~1.39 | ||

| Bond Angles (°) ** | |||||

| C-C-H | C2 | C1 | H | ~110 | |

| C-C-F | C2 | C1 | F | ~111 | |

| H-C-H | H | C1 | H | ~109 | |

| F-C-F | F | C2 | F | ~108 | |

| H-C-F | H | C1 | F | ~109 | |

| H-C-F | H | C2 | F | ~109 | |

| Dihedral Angles (°) ** | |||||

| H-C-C-F | H | C1 | C2 | F | ~54 |

| F-C-C-F | F | C1 | C2 | F | ~60 (gauche) / ~180 (anti) |

Mandatory Visualization

The following diagram illustrates the molecular structure of the anti-gauche conformer of this compound.

Experimental Protocols

The determination of the molecular structure of this compound and similar small, volatile molecules relies on sophisticated experimental techniques that probe the molecule in the gas phase. The two primary methods are Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the equilibrium geometry of the molecule by analyzing the scattering pattern of a high-energy electron beam interacting with the gas-phase molecules.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁵ to 10⁻⁷ torr) through a fine nozzle. This creates a molecular beam that intersects with the electron beam.

-

Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun. The beam is collimated and focused to intersect the molecular beam at a right angle.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules. The scattering pattern is a function of the internuclear distances.

-

Detection: The scattered electrons are detected by a photographic plate or a modern imaging plate detector placed at a known distance from the interaction point. The resulting diffraction pattern consists of a series of concentric rings.

-

Data Analysis:

-

The radial distribution of the scattered electron intensity is measured.

-

The experimental scattering intensity is converted into a molecular scattering function.

-

A theoretical molecular scattering intensity is calculated based on an assumed molecular model (bond lengths, bond angles, and conformer ratios).

-

A least-squares refinement process is used to minimize the difference between the experimental and theoretical scattering curves, yielding the final structural parameters.

-

Microwave Spectroscopy

Objective: To determine the rotational constants of the molecule, which are related to its moments of inertia and thus provide information about the molecular geometry and dipole moment.

Methodology:

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide or a resonant cavity within the spectrometer.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a precisely known and variable frequency.

-

Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

-

Spectral Analysis:

-

A spectrum of absorption intensity versus frequency is recorded.

-

The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

For asymmetric tops like this compound, the analysis is complex, but the rotational constants can be fitted to a theoretical model.

-

By analyzing the spectra of different isotopic species (e.g., ¹³C substituted), the positions of individual atoms can be determined with high precision (Kraitchman's equations), leading to a detailed molecular structure.

-

The Stark effect (the splitting of rotational lines in an electric field) can be used to determine the molecule's electric dipole moment.

-

Conclusion

The molecular structure of this compound is characterized by conformational isomerism, with the anti-gauche conformer being thermodynamically preferred. Its geometry has been elucidated through sophisticated gas-phase experimental techniques, providing precise data on its bond lengths, bond angles, and dihedral angles. This in-depth understanding of its molecular architecture is essential for predicting its macroscopic properties and for its effective utilization in scientific and industrial applications. The experimental protocols detailed herein provide a framework for the structural determination of this and other small fluorinated molecules, which are of continued interest in materials science, atmospheric chemistry, and pharmaceutical development.

References

1,1,2-Trifluoroethane boiling point and melting point

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the boiling and melting points of 1,1,2-Trifluoroethane (HFC-143). It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of fluorinated compounds. This document details the physical properties, outlines established experimental protocols for their determination, and includes workflow diagrams for clarity.

This compound (CAS No: 430-66-0) is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It exists as a colorless gas at standard temperature and pressure.[1][2][3] Accurate determination of its boiling and melting points is crucial for its application and handling in various scientific contexts.

Summary of Physical Constants

The boiling and melting points of this compound are summarized in the table below. These values represent the temperatures at which the substance undergoes phase transitions between its gaseous, liquid, and solid states.

| Property | Value (°C) | Value (°F) | Value (K) |

| Boiling Point | 4 to 5 °C[1][4] | 39.2 to 41 °F | 277 to 278 K[2] |

| Melting Point | -84 °C[2][4] | -119 °F | 189 K[2] |

Experimental Determination Protocols

The following sections describe standard laboratory protocols for the precise measurement of boiling and melting points.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] For a volatile compound like this compound, which is a gas at room temperature, these measurements must be conducted under controlled, sub-ambient conditions. A common and accurate technique for small sample volumes is the micro-boiling point or capillary method.

Methodology: Capillary Method

This method involves observing the temperature at which a liquid's vapor pressure equals the atmospheric pressure inside a small, inverted capillary tube.[5]

-

Sample Preparation: A few milliliters of the liquid compound are placed into a small test tube or fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6] This assembly is attached to a thermometer and placed in a heating/cooling bath, such as a Thiele tube or a controlled temperature block.[7]

-

Measurement:

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air is expelled.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles consisting of the substance's vapor will emerge.[7]

-

Heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn up into the capillary tube.[5][7] This indicates that the external pressure has just overcome the vapor pressure of the substance.

-

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Melting Point Determination

The melting point is a key indicator of a substance's purity.[8][9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[8][9]

Methodology: Capillary Tube Method

This is the most common technique for determining the melting point of a crystalline solid.[10]

-

Sample Preparation: A small amount of the thoroughly dried, powdered solid is packed into a thin-walled capillary tube to a height of 2-3 mm.[11] The tube is typically sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube filled with mineral oil.[8] The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Measurement:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The rate of heating is then reduced significantly, to about 1-2°C per minute.[8] Slow heating near the melting point is critical for the system to maintain thermal equilibrium.[11]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid mass has transformed into a clear liquid is recorded as the end of the melting range.

-

Caption: Workflow for Melting Point Determination via the Capillary Method.

References

- 1. This compound | C2H3F3 | CID 9890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound [stenutz.eu]

- 5. jove.com [jove.com]

- 6. byjus.com [byjus.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Vapor Pressure of 1,1,2-Trifluoroethane (HFC-143)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vapor pressure of 1,1,2-Trifluoroethane, also known as HFC-143. The document is structured to offer comprehensive information for research and development applications, presenting available data, outlining experimental methodologies, and visualizing key relationships.

Introduction to this compound

This compound (C₂H₃F₃) is a hydrofluorocarbon (HFC) with the chemical formula CH₂FCHF₂. It is a colorless gas at standard temperature and pressure. As an asymmetrical isomer of the more common 1,1,1-trifluoroethane (B1214931) (HFC-143a), it is crucial to distinguish between the two in any application. This compound has a boiling point of approximately 5°C.

Vapor Pressure Data

A comprehensive search for experimental vapor pressure data for this compound reveals that the primary and most frequently cited source is a study conducted by Holcomb and Van Poolen in 1994. This research, titled "Coexisting densities and vapor pressures for R143 from 314 to 401 K with new critical point property estimates," was published in the journal Fluid Phase Equilibria.[1]

For rigorous scientific and drug development applications requiring precise vapor pressure values, it is imperative to consult the original 1994 publication by Holcomb and Van Poolen.

Table 1: Key Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₃F₃ |

| Molar Mass | 84.04 g/mol |

| Boiling Point | 5 °C (278 K) |

| Melting Point | -84 °C (189 K) |

Note: The boiling point provides a qualitative anchor for the vapor pressure curve, indicating the temperature at which the vapor pressure equals atmospheric pressure.

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for volatile compounds like this compound is typically achieved through precise and controlled experimental methods. The "static method" is a widely accepted and accurate technique for this purpose.

The Static Method

The static method involves placing a pure sample of the substance in a thermostatically controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid or solid phase is then measured directly at a constant temperature.

Key Steps in the Static Method:

-

Sample Preparation and Degassing: A sample of this compound is introduced into a measurement cell. To ensure that the measured pressure is solely due to the sample vapor, any dissolved gases (like air) must be removed. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace, and then thawing the sample.

-

Temperature Control: The measurement cell is placed in a thermostat bath (e.g., a silicone oil bath) to maintain a precise and uniform temperature. A high-precision thermometer, such as a platinum resistance thermometer (PRT), is used to monitor the temperature.

-

Equilibrium Establishment: At a set temperature, the system is allowed to reach thermal and vapor-liquid equilibrium. This means the rate of evaporation equals the rate of condensation, and the pressure in the headspace becomes constant.

-

Pressure Measurement: The vapor pressure is measured using a high-accuracy pressure transducer (e.g., a capacitance diaphragm gauge) connected to the measurement cell.

-

Data Collection: The vapor pressure is recorded at various stabilized temperatures to generate a vapor pressure curve.

Visualizations

Logical Relationship: Temperature and Vapor Pressure

The relationship between temperature and vapor pressure is fundamental. As the temperature of a liquid increases, the kinetic energy of its molecules increases, leading to a higher rate of evaporation and consequently a higher vapor pressure. This relationship is typically represented by a vapor pressure curve.

Caption: The causal relationship between temperature and vapor pressure.

Experimental Workflow: Static Method for Vapor Pressure Measurement

The following diagram illustrates the workflow of the static method for determining the vapor pressure of a substance like this compound.

Caption: Workflow for the static method of vapor pressure determination.

References

Solubility of 1,1,2-Trifluoroethane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane (CH2FCHF2), also known as HFC-143, is a hydrofluorocarbon with applications in various industrial sectors. A thorough understanding of its solubility in different organic solvents is crucial for its use in chemical synthesis, as a refrigerant, or in pharmaceutical and drug development processes where solvent compatibility is a critical parameter. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, details the experimental methodologies for solubility determination, and presents visual workflows to aid in the comprehension of these processes.

Data Presentation: Solubility of 1,1,1-Trifluoroethane (B1214931) (HFC-143a) in Hydrocarbons

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for its isomer, 1,1,1-trifluoroethane (HFC-143a), which can serve as a useful proxy for understanding its behavior in similar solvents. The following table summarizes the solubility of HFC-143a in various hydrocarbons, measured using an isochoric method at temperatures ranging from 293.15 K to 363.15 K and pressures from 0.05 to 2 MPa.

| Solvent | Temperature (K) | Pressure (MPa) | Henry's Constant (MPa) |

| n-Eicosane | 293.15 - 363.15 | 0.05 - 2 | Data not specified |

| n-Hexadecane | 293.15 - 363.15 | 0.05 - 2 | Data not specified |

| n-Tridecane | 293.15 - 363.15 | 0.05 - 2 | Data not specified |

| 2,6,10,14-Tetramethylpentadecane | 293.15 - 363.15 | 0.05 - 2 | Data not specified |

Note: The source document indicates that Henry's constants were derived from measurements below 0.28 MPa, but specific values for each solvent at different temperatures are not provided in the abstract.

Experimental Protocols

The determination of gas solubility in liquids is a fundamental experimental process in chemistry and chemical engineering. Several methods have been developed to accurately measure these properties. The following sections detail the key experimental protocols cited in the literature for determining the solubility of hydrofluorocarbons in organic solvents.

Static Analytical Method for Vapor-Liquid Equilibrium (VLE)

The static analytical method is a widely used technique for determining VLE data. It involves introducing a known composition of a mixture into an equilibrium cell and, after reaching equilibrium, analyzing the composition of both the liquid and vapor phases.

Apparatus:

-

Equilibrium Cell: A thermostatted vessel of known volume, equipped with a magnetic stirrer, pressure transducer, and temperature sensor. It should be capable of withstanding the pressures generated by the mixture at the experimental temperatures.

-

Sampling System: Microsamplers or capillaries for withdrawing small, representative samples from the liquid and vapor phases without disturbing the equilibrium.

-

Analytical Equipment: Typically a gas chromatograph (GC) for analyzing the composition of the withdrawn samples.

-

Vacuum Pump: For evacuating the cell before introducing the components.

-

Thermostat: To maintain a constant and uniform temperature in the equilibrium cell.

Procedure:

-

Preparation: The equilibrium cell is thoroughly cleaned and dried. It is then evacuated to a high vacuum to remove any residual air or contaminants.

-

Component Introduction: A precisely known amount of the organic solvent is introduced into the cell. Subsequently, a known amount of this compound gas is charged into the cell. The amounts can be determined gravimetrically or volumetrically.

-

Equilibration: The mixture is stirred continuously at a constant temperature, controlled by the thermostat. The system is allowed to reach thermodynamic equilibrium, which is indicated by a stable pressure reading over a significant period.

-

Sampling: Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn using the microsamplers. It is crucial that the sampling process does not alter the equilibrium conditions.

-

Analysis: The composition of the withdrawn samples is determined using a gas chromatograph.

-

Data Correlation: The experimental data (temperature, pressure, and phase compositions) are then correlated using thermodynamic models, such as an equation of state (e.g., Peng-Robinson) combined with a mixing rule, to determine solubility parameters like Henry's Law constants.

Isochoric Saturation Method

The isochoric (constant volume) saturation method is another technique used to measure the solubility of gases in liquids. This method involves the saturation of a known amount of solvent with the gas and measuring the resulting pressure changes.

Apparatus:

-

Equilibrium Cell: A high-pressure vessel with a precisely known volume.

-

Pressure and Temperature Sensors: To accurately measure the conditions inside the cell.

-

Gas Reservoir: A vessel of known volume to store the gas before introducing it to the cell.

-

Stirring Mechanism: To ensure thorough mixing and rapid attainment of equilibrium.

-

Vacuum System: For degassing the solvent and evacuating the apparatus.

Procedure:

-

Degassing: A known mass of the organic solvent is placed in the equilibrium cell and thoroughly degassed to remove any dissolved air. This is a critical step and is often achieved by repeated freeze-pump-thaw cycles.

-

Apparatus Evacuation: The entire apparatus, including the gas reservoir and connecting lines, is evacuated.

-

Gas Charging: The gas reservoir is filled with this compound to a known pressure and temperature. The amount of gas can be calculated using an appropriate equation of state.

-

Gas Injection: A specific amount of the gas is then expanded from the reservoir into the equilibrium cell containing the degassed solvent.

-

Equilibration: The mixture is agitated at a constant temperature until the pressure inside the cell remains constant, indicating that equilibrium has been reached.

-

Data Calculation: The amount of dissolved gas is determined by a mass balance, considering the initial amount of gas introduced and the amount remaining in the vapor phase at equilibrium. The solubility is then calculated from these values.

Gravimetric Microbalance Method

The gravimetric method utilizes a sensitive microbalance to measure the mass change of a solvent as it absorbs a gas. This technique is particularly useful for determining the solubility of gases in liquids with low volatility.

Apparatus:

-

Gravimetric Sorption Analyzer: An instrument equipped with a high-precision microbalance, a sample chamber, a pressure control system, and a temperature-controlled environment.

-

Sample Holder: A container to hold the liquid solvent on the microbalance.

-

Gas Delivery System: To introduce the gas into the sample chamber at a controlled pressure.

Procedure:

-

Sample Preparation: A known mass of the organic solvent is placed in the sample holder.

-

Degassing: The sample is degassed under vacuum at an elevated temperature to remove any absorbed impurities.

-

Tare: The microbalance is tared under vacuum at the desired experimental temperature.

-

Gas Introduction: this compound is introduced into the sample chamber at a specific pressure.

-

Sorption Measurement: The microbalance continuously records the mass of the sample as it increases due to the absorption of the gas. The measurement continues until the mass becomes constant, indicating that equilibrium has been reached.

-

Stepwise Isotherm Generation: The pressure is increased in a stepwise manner, and the equilibrium mass uptake is recorded at each pressure point to generate a solubility isotherm.

-

Data Analysis: The recorded mass changes are used to calculate the amount of dissolved gas, and from this, the solubility is determined.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, highlighting the current limitations in available quantitative data. To address this, solubility data for the closely related isomer, 1,1,1-trifluoroethane, has been presented as a reference. Detailed protocols for three key experimental methods for determining gas solubility—the static analytical method, the isochoric saturation method, and the gravimetric microbalance method—have been described, accompanied by clear visual workflows.

For researchers, scientists, and drug development professionals, a precise understanding of solubility is paramount. It is recommended that for applications requiring exact solubility values of this compound, experimental determination using one of the detailed protocols is performed. The information and methodologies presented in this guide provide a solid foundation for such investigations. Further research to populate the solubility database for this compound in a broader range of organic solvents would be of significant value to the scientific community.

Environmental Fate and Atmospheric Lifetime of 1,1,2-Trifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and atmospheric lifetime of 1,1,2-Trifluoroethane (HFC-143). As a hydrofluorocarbon, HFC-143 is characterized by a zero Ozone Depletion Potential (ODP). Its atmospheric persistence is primarily dictated by its reaction with hydroxyl radicals (OH), leading to a calculated atmospheric lifetime of approximately 4.1 years. This document summarizes key quantitative data, details the experimental methodologies for determining reaction rates, and illustrates the atmospheric degradation pathway.

Introduction

This compound, also known as HFC-143, is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It is an isomer of the more commonly referenced HFC-143a (1,1,1-Trifluoroethane). HFCs were developed as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Understanding the atmospheric chemistry of HFCs is crucial for assessing their environmental impact, particularly their contribution to global warming. This guide focuses on the environmental sinks, atmospheric lifetime, and degradation pathways of this compound.

Environmental Fate

The environmental fate of this compound is predominantly determined by its behavior in the atmosphere. Due to its high volatility, it partitions almost exclusively to the troposphere upon release. The primary atmospheric sink for HFCs is their reaction with the hydroxyl radical (OH), which is a key atmospheric oxidant.

Atmospheric Degradation

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by the OH radical. This reaction is the rate-limiting step for its removal from the atmosphere.

Reaction with Hydroxyl Radicals (OH):

The dominant degradation pathway is the reaction with OH radicals. There are two potential sites for H-atom abstraction from the CH₂FCHF₂ molecule:

-

CH₂FCHF₂ + OH → CH₂FCF₂ + H₂O

-

CH₂FCHF₂ + OH → CHFCHF₂ + H₂O

The subsequent reactions of the resulting fluoroalkyl radicals with oxygen (O₂) lead to the formation of peroxy radicals, which then undergo further reactions to form stable degradation products.

Other Potential Sinks

-

Photolysis: HFCs do not absorb radiation in the tropospheric actinic region (wavelengths > 290 nm); therefore, direct photolysis is not a significant removal process.

-

Reaction with Ozone (O₃): Reactions of HFCs with ozone are extremely slow and considered negligible as an atmospheric sink.

-

Soil Uptake: Uptake by soil and terrestrial surfaces is also considered a negligible sink for HFCs.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its isomer, 1,1,1-Trifluoroethane (HFC-143a), for comparison.

Table 1: Atmospheric Lifetime and Reaction Rate Constants

| Compound | Chemical Formula | Rate Constant with OH (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (years) |

| This compound (HFC-143) | CH₂FCHF₂ | 1.1 x 10⁻¹⁴ | ~4.1 (calculated) |

| 1,1,1-Trifluoroethane (HFC-143a) | CH₃CF₃ | 1.1 x 10⁻¹²[1] | 51[1] |

Note: The atmospheric lifetime for this compound was calculated using the formula τ = 1 / (k_OH * [OH]), with a global average tropospheric OH concentration of 1.0 x 10⁶ molecules cm⁻³.

Table 2: Environmental Impact Potentials

| Compound | 100-Year Global Warming Potential (GWP) | Ozone Depletion Potential (ODP) |

| This compound (HFC-143) | 397 | ~0 |

| 1,1,1-Trifluoroethane (HFC-143a) | 4470[2] | ~0[3] |

Experimental Protocols

The rate constants for the reaction of HFCs with OH radicals are typically determined using the relative rate method in a smog chamber .

Relative Rate Method

Principle: The rate of disappearance of the target compound (this compound) is measured relative to the disappearance of a reference compound for which the rate constant of its reaction with the same oxidant (OH radical) is well-known.

Methodology:

-

Chamber Preparation: A smog chamber, typically a large bag made of inert FEP Teflon film, is first evacuated and then filled with purified air.

-

Reactant Introduction: Known concentrations of this compound, a reference compound (e.g., a hydrocarbon with a well-characterized OH rate constant), and an OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂) are introduced into the chamber. Nitric oxide (NO) is often added to suppress the formation of ozone and the nitrate (B79036) radical.

-

Initiation of Reaction: The chamber is irradiated with UV blacklamps, which photolyze the precursor to generate OH radicals.

-

Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The relative rate k_test / k_ref is determined from the slope of a plot of ln([Test Compound]_t0 / [Test Compound]_t) versus ln([Reference Compound]_t0 / [Reference Compound]_t). The rate constant for the test compound (k_test) can then be calculated using the known rate constant of the reference compound (k_ref).

Visualizations

Atmospheric Degradation Pathway of this compound

Experimental Workflow for Relative Rate Measurement

Conclusion

This compound (HFC-143) is primarily removed from the atmosphere through reaction with hydroxyl radicals, leading to a calculated atmospheric lifetime of approximately 4.1 years. Its Global Warming Potential is moderate, and its Ozone Depletion Potential is considered negligible. The atmospheric degradation of HFC-143 results in the formation of smaller, oxygenated species that are subsequently removed from the atmosphere through deposition. The data and methodologies presented in this guide provide a technical foundation for researchers and professionals to evaluate the environmental impact of this compound.

References

A Technical Guide to the Global Warming Potential of Trifluoroethane Isomers (HFC-143a and HFC-143)

This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) and related physicochemical properties of the hydrofluorocarbon (HFC) isomers: 1,1,1-trifluoroethane (B1214931) (HFC-143a) and 1,1,2-trifluoroethane (HFC-143). Developed as replacements for ozone-depleting substances, HFCs possess no chlorine and thus have a negligible effect on the stratospheric ozone layer. However, their capacity to absorb infrared radiation makes them potent greenhouse gases.

This document details the GWP values as reported by the Intergovernmental Panel on Climate Change (IPCC) across various assessment reports, outlines the experimental methodologies used to determine these values, and presents a visual workflow of the GWP calculation process. It is intended for researchers, scientists, and professionals requiring detailed technical data on these compounds.

Quantitative Data for HFC-143a and HFC-143

The primary distinction between the two isomers lies in their atmospheric lifetime and, consequently, their GWP. HFC-143a (CH₃CF₃) is characterized by high chemical stability, a long atmospheric lifetime, and a very high GWP.[1] In contrast, HFC-143 (CH₂FCHF₂) has a significantly shorter atmospheric lifetime and a correspondingly lower GWP. The quantitative data for both isomers are summarized below.

Table 1: Physicochemical Properties and GWP of HFC-143a (1,1,1-Trifluoroethane)

| Parameter | Value | Source (IPCC Assessment Report) |

| Atmospheric Lifetime | 52 years | Fourth Assessment Report (AR4)[2] |

| 51 years | -[3][4] | |

| 48.3 years | Second Assessment Report (AR2)[5] | |

| Radiative Efficiency (RE) | 0.13 W m⁻² ppb⁻¹ | Fourth Assessment Report (AR4)[2] |

| Global Warming Potential (GWP) | ||

| 20-year Horizon | 5890 | Fourth Assessment Report (AR4)[2] |

| 5000 | Second Assessment Report (AR2)[5] | |

| 100-year Horizon | 4470 | Fourth Assessment Report (AR4)[2][6] |

| 4800 | -[3][7] | |

| 3800 | Second Assessment Report (AR2)[5] | |

| 500-year Horizon | 1590 | Fourth Assessment Report (AR4)[2] |

| 1400 | Second Assessment Report (AR2)[5] |

Table 2: Physicochemical Properties and GWP of HFC-143 (this compound)

| Parameter | Value | Source (IPCC Assessment Report) |

| Atmospheric Lifetime | 3.8 years | Second Assessment Report (AR2)[5] |

| Global Warming Potential (GWP) | ||

| 20-year Horizon | 1000 | Second Assessment Report (AR2)[5] |

| 100-year Horizon | 353 | Fifth Assessment Report (AR5)[8] |

| 300 | Second Assessment Report (AR2)[5] | |

| 397 | -[9] | |

| 500-year Horizon | 94 | Second Assessment Report (AR2)[5] |

Methodologies for GWP Determination

The GWP of a gas is not measured directly but is calculated based on its atmospheric lifetime and its ability to absorb infrared radiation (radiative efficiency) relative to carbon dioxide (CO₂).[8][10] The key experimental protocols for determining these parameters are detailed below.

The atmospheric lifetime of an HFC is primarily dictated by its reaction rate with the hydroxyl radical (OH), which is the main cleansing agent in the troposphere.[3][4][11] HFC-143a has no other significant atmospheric sinks, as it does not absorb UV radiation in the troposphere or stratosphere and has low water solubility, preventing oceanic or rainout loss.[3][4][11] The lifetime is therefore determined by the kinetics of its reaction with OH.

Methodology: Flash Photolysis-Resonance Fluorescence (FP-RF)

-

Objective: To measure the absolute rate constant for the reaction of HFC-143a with OH radicals over a range of temperatures relevant to the troposphere.

-

Apparatus: A temperature-controlled reaction cell coupled to a flash photolysis system and a resonance fluorescence detection system.

-

Procedure:

-

A precursor gas (e.g., H₂O or O₃/H₂O mixture) within the reaction cell is subjected to a pulse of UV light from a flash lamp. This photolysis generates OH radicals.

-

The HFC gas, at a known concentration, is present in large excess in the cell, ensuring pseudo-first-order reaction kinetics with respect to the OH radical concentration.

-

The decay of the OH radical concentration is monitored over time using resonance fluorescence. An atomic resonance lamp (e.g., a microwave-discharged mixture of H₂O in Helium) emits light at a wavelength specific to the OH radical, which excites the radicals in the cell.

-

A photomultiplier tube detects the subsequent fluorescence emitted by the decaying OH radicals.

-

The decay of the fluorescence signal is fitted to a pseudo-first-order rate equation to determine the rate constant, k'.

-

-

Calculation: The bimolecular rate constant, k(T), at a specific temperature is obtained from the slope of a plot of k' versus the HFC concentration.

-

Lifetime Estimation: The total atmospheric lifetime (τ) is then calculated by scaling the HFC's reaction rate constant to that of a reference compound with a well-established lifetime, such as methyl chloroform (B151607) (CH₃CCl₃).[4]

Radiative efficiency quantifies how effectively a molecule absorbs thermal infrared radiation, thereby contributing to warming. This is determined from its infrared absorption spectrum.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy and Radiative Transfer Modeling

-

Objective: To measure the infrared absorption cross-section of HFC-143a across the atmospheric thermal window (approximately 700-1300 cm⁻¹).

-

Apparatus: A high-resolution Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

A gas cell of known path length is filled with a precise, low-concentration mixture of HFC-143a in a non-absorbing bath gas (e.g., N₂ or synthetic air).

-

The sample is maintained at a controlled temperature and pressure to simulate atmospheric conditions.

-

An infrared beam is passed through the cell, and the transmitted light is measured by the spectrometer, generating a high-resolution absorption spectrum.

-

The absorption cross-section (cm²/molecule) is calculated from the measured absorbance using the Beer-Lambert law.

-

-

Calculation of Radiative Efficiency: The detailed, wavelength-dependent absorption cross-section data is used as input for atmospheric radiative transfer models.[2] These models simulate the transfer of radiation through the Earth's atmosphere and calculate the change in radiative forcing at the tropopause resulting from a small perturbation in the concentration of HFC-143a. The result is the radiative efficiency, typically expressed in W m⁻² ppb⁻¹.

Visualization of GWP Determination Workflow

The logical flow from laboratory experiments to the final GWP value is illustrated in the diagram below.

Caption: Workflow for determining the Global Warming Potential (GWP) of HFCs.

References

- 1. 1,1,1-Trifluoroethane - Wikipedia [en.wikipedia.org]

- 2. archive.ipcc.ch [archive.ipcc.ch]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Global Warming Potentials (IPCC Second Assessment Report) | UNFCCC [unfccc.int]

- 6. epa.gov [epa.gov]

- 7. Emission Factor: HFC-143a (R-143a) | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]

- 8. Global warming potential - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Greenhouse gas - Wikipedia [en.wikipedia.org]

- 11. dspace.mit.edu [dspace.mit.edu]

The Discovery and Enduring Utility of 1,1,2-Trifluoroethane: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction